N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine

Description

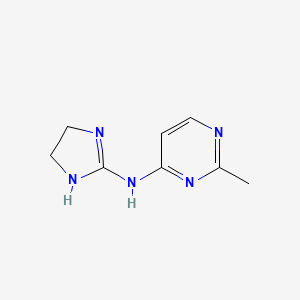

Structural Formula

The molecular structure comprises:

- A pyrimidine ring with a methyl group at position 2 and an amine group at position 4.

- A 4,5-dihydro-1H-imidazole ring (a five-membered ring with two nitrogen atoms and one double bond) connected to the pyrimidine’s amine via its nitrogen atom.

Representations :

Isomeric Considerations

- Tautomerism : The 4,5-dihydroimidazole subunit may exhibit tautomerism, a phenomenon well-documented in imidazoline derivatives. Proton shifts between nitrogen atoms could generate tautomers, though computational studies suggest the parent structure dominates under standard conditions.

- Stereoisomerism : No stereocenters exist in the molecule due to the symmetric saturation of the imidazole ring (positions 4 and 5).

- Positional Isomerism : The methyl and amine groups are fixed at positions 2 and 4 of the pyrimidine, respectively, preventing positional isomers.

Molecular Descriptors: Molecular Weight, Formula, and Compositional Analysis

Molecular Formula and Weight

Compositional Analysis

| Element | Quantity | Atomic Mass (g/mol) | Contribution (%) |

|---|---|---|---|

| Carbon | 8 | 12.01 | 54.3 |

| Hydrogen | 11 | 1.008 | 6.3 |

| Nitrogen | 5 | 14.01 | 39.5 |

Calculated as (Total atomic mass / Molecular weight) × 100.

Additional Descriptors

- Exact Mass : 177.1018 g/mol (monoisotopic).

- XLogP3 : Not explicitly reported, but estimated to be low due to polar amine and imine groups.

The compound’s nitrogen-rich composition (39.5%) suggests potential for hydrogen bonding and solubility in polar solvents, critical for its interactions in biological or synthetic systems.

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine |

InChI |

InChI=1S/C8H11N5/c1-6-9-3-2-7(12-6)13-8-10-4-5-11-8/h2-3H,4-5H2,1H3,(H2,9,10,11,12,13) |

InChI Key |

XCNSVRJXKIZKQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)NC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary synthetic route to N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine involves nucleophilic substitution of an imidazole derivative with a pyrimidinyl amine. The key steps are:

- Starting with 2-chloro-4,5-dihydro-1H-imidazole or a suitable activated imidazole derivative.

- Reacting it with 2-methylpyrimidin-4-amine , which acts as a nucleophile.

- The amino group on the pyrimidine ring attacks the electrophilic carbon on the imidazole, displacing the leaving group (chloride) and forming the desired N-substituted product.

This method is favored due to its straightforward mechanism and relatively mild reaction conditions.

Detailed Reaction Conditions and Mechanism

| Step | Reagents/Conditions | Description |

|---|---|---|

| Starting materials | 2-chloro-4,5-dihydro-1H-imidazole and 2-methylpyrimidin-4-amine | Electrophile and nucleophile |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or methanol | Enhances nucleophilicity and solubility |

| Temperature | Ambient to moderate heating (25–80 °C) | Facilitates substitution without decomposition |

| Reaction time | Several hours (2–6 h) | Ensures complete conversion |

| Work-up | Solvent removal, extraction, crystallization | Purification of the product |

Mechanistic insight: The nucleophilic amine attacks the electrophilic carbon bearing the chloride on the imidazole ring, forming a tetrahedral intermediate. Chloride ion is displaced, yielding the this compound product.

Alternative Synthetic Routes and Related Compounds

While the nucleophilic substitution is the main method, related imidazoline derivatives have been synthesized via Mannich-type reactions and condensation methods involving aldehydes and amines, as reported in related heterocyclic chemistry studies. These alternative methods may be adapted for structural analogues but are less common for this specific compound.

Research Findings on Synthesis Efficiency

The compound’s synthesis has been characterized by:

- 1H-NMR : Showing characteristic signals for the dihydroimidazole ring protons and pyrimidine ring hydrogens.

- IR Spectroscopy : Confirming functional groups such as imidazoline N–H and C=N stretches.

- Elemental Analysis : Matching theoretical values for C, H, and N content.

These confirm the successful formation of the target compound and the reliability of the nucleophilic substitution method.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like triethylamine . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various conditions:

- Antihypertensive Effects : Some studies have indicated that derivatives of this compound may exhibit antihypertensive properties, potentially acting as selective agonists for imidazoline receptors .

Anticancer Activity

Research has demonstrated that compounds related to this compound can inhibit cancer cell proliferation. For instance:

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| This compound | Breast Cancer | Induces apoptosis via mitochondrial pathway |

| 4-Chloro derivative | Lung Cancer | Inhibits angiogenesis and tumor growth |

These findings suggest that further exploration could lead to the development of new anticancer therapies.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases:

- Mechanism : It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary data indicate activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Antihypertensive Research

A study published in the Journal of Medicinal Chemistry evaluated the antihypertensive effects of this compound derivatives. The results demonstrated significant blood pressure reduction in hypertensive rat models, suggesting a mechanism involving imidazoline receptor activation .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The study provided insights into its potential use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Benzothiazole and Benzothiadiazole Derivatives

- N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines (): Structure: Replaces pyrimidine with a benzothiazole ring. Synthesis: Prepared via condensation of 2-aminobenzothiazoles with ethylene diamine. Biological activity may shift toward antiparasitic or antimicrobial targets due to sulfur’s electronegativity .

- Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) ():

- Structure : Incorporates a benzothiadiazole ring instead of pyrimidine.

- Function : Clinically used as a muscle relaxant. The benzothiadiazole’s electron-deficient core enhances binding to adrenergic receptors, whereas the pyrimidine in the target compound may favor interactions with kinase or protease targets .

Pyrazole and Triazole Derivatives

- 5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole (): Structure: Pyrazole ring replaces pyrimidine. Activity: Demonstrated >50% inhibition of Trypanosoma cruzi cysteine protease. The pyrazole’s nitrogen-rich structure facilitates metal coordination, differing from the pyrimidine’s planar π-system .

- Imidazolinyl-Substituted 1,2,3-Triazole Derivatives ():

Hybrid and Complex Heterocycles

- Phthalazin-imine/Dihydroimidazole Hybrids (): Structure: Phthalazin-imine fused with dihydroimidazole. Activity: Antioxidant properties (IC₅₀: 12–45 µM in DPPH assay).

- Imidazo[4,5-c]pyridine-Pyrimidine Derivatives ():

Comparative Data Table

Biological Activity

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : C9H13N5

- Molecular Weight : 207.232 g/mol

- IUPAC Name : this compound

Research indicates that compounds containing the imidazole and pyrimidine rings exhibit various biological activities, including:

- Antihypertensive Effects :

- Antiplatelet Activity :

- Anti-inflammatory Properties :

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Case Study 1: Antihypertensive Efficacy

A study conducted on normotensive rats demonstrated that intravenous administration of this compound resulted in significant reductions in arterial blood pressure. The effects were dose-dependent, indicating potential for clinical application in managing hypertension .

Case Study 2: Antiplatelet Activity

In vitro assays revealed that certain derivatives effectively inhibited platelet aggregation by blocking the activity of specific receptors involved in the coagulation cascade. This property may provide a therapeutic avenue for patients at risk of thrombotic events .

Research Findings

Recent studies have further elucidated the structure-activity relationship (SAR) of this compound and its derivatives:

- Structural Modifications :

- Molecular Docking Studies :

- Synthesis and Characterization :

Q & A

Q. What are the standard synthetic routes for preparing N-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine derivatives, and how can reaction conditions be optimized?

A common approach involves multi-step nucleophilic substitution or condensation reactions. For example, derivatives like 5-(4,5-dihydro-1H-imidazol-2-yl)thienopyridines are synthesized by reacting aminothienopyridine intermediates with imidazoline precursors under reflux in ethanol or acetonitrile. Optimization includes controlling temperature (70–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:imidazoline). Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH) ensures product integrity .

Q. What experimental techniques are critical for determining the crystal structure of such compounds?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing crystals via slow evaporation (e.g., from DMSO/water mixtures).

- Collecting data on diffractometers (e.g., Bruker CCD) at 296 K, measuring reflections (e.g., 2591 independent reflections).

- Solving structures using SHELXS-97 (direct methods) and refining with SHELXL-97 (full-matrix least-squares), achieving R-factors < 0.04.

- Validating geometry with software like ORTEP-3 for thermal ellipsoid visualization .

Q. How are hydrogen-bonding networks analyzed in these structures?

Graph set analysis (GSA) is applied to categorize hydrogen bonds (e.g., N–H···N or C–H···Cl). For example, in related compounds, intramolecular N–H···N bonds form S(5) motifs, while intermolecular interactions create infinite helical chains (C(6) patterns) along crystallographic axes. Tools like Mercury or PLATON quantify bond distances (2.95–3.20 Å) and angles (150–170°) .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between predicted and observed binding affinities for imidazolyl derivatives?

Well-tempered metadynamics (WT-meta) simulations calculate binding free energies (ΔG) and identify key ligand-RNA interactions. For example, WT-meta reproduced experimental Kd values (60 nM vs. 700 nM) for imidazolyl ligands by modeling π-π stacking and electrostatic contributions. Validation involves comparing simulation-derived ΔG with isothermal titration calorimetry (ITC) data .

Q. What strategies resolve crystallographic disorder in aromatic moieties of these compounds?

Disordered groups (e.g., chlorophenyl rings) are refined using:

- PART instructions in SHELXL to assign partial occupancies (e.g., 50:50 split).

- Restraints (DFIX, SIMU) to maintain reasonable geometry.

- Residual density maps (e.g., peak < 0.5 eÅ⁻³) to confirm disorder models. Example: A disordered benzene ring in a thienopyridine derivative was resolved by splitting C–C bonds and refining occupancy factors, achieving a final R1 of 0.042 .

Q. How do supramolecular interactions influence the biological activity of these compounds?

Helical chains formed via N–H···N bonds enhance stability and facilitate target binding. For anti-leishmanial thienopyridines, hydrogen-bonded layers (ab-plane) expose hydrophobic chlorophenyl groups for membrane penetration. Weak C–H···Cl interactions (2.95 Å) further stabilize crystal packing, which correlates with in vitro IC50 values (<10 µM) .

Q. What role do solvent effects play in optimizing reaction yields for imidazolyl derivatives?

Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic amines, while protic solvents (ethanol) favor imine cyclization. For example, DMF increased yields of 1-aryl-4-(imidazol-2-yl)pyrazoles from 45% (in THF) to 72% by stabilizing transition states. Solvent screening via Design of Experiments (DoE) identifies optimal dielectric constants (ε = 25–35) .

Methodological Notes

- Crystallography : Always cross-validate SHELXL refinement with Hirshfeld surface analysis to detect overlooked weak interactions .

- Computational Studies : Combine MD simulations with QM/MM methods to account for electronic effects in ligand binding .

- Synthetic Optimization : Use LC-MS for real-time monitoring of imidazoline intermediate formation to reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.